ロミブビル

概要

説明

科学的研究の応用

Lomibuvir has been extensively studied for its antiviral properties, particularly against hepatitis C virus . It has shown promise in clinical trials and has been investigated for its potential use in combination therapies to enhance antiviral efficacy . Additionally, lomibuvir has been explored for repurposing in treating other viral infections, such as chikungunya virus .

作用機序

生化学分析

Biochemical Properties

Lomibuvir interacts with the HCV NS5B polymerase, a key enzyme in the replication of the Hepatitis C Virus . It preferentially inhibits elongative RNA synthesis rather than de novo-initiated RNA synthesis .

Cellular Effects

In Huh7.5 cells expressing the 1b/Con1 HCV subgenomic replicon, Lomibuvir effectively inhibits HCV replication

Molecular Mechanism

Lomibuvir exerts its effects at the molecular level by binding to the HCV NS5B polymerase . This binding inhibits the polymerase’s ability to synthesize RNA, thereby preventing the replication of the virus .

準備方法

合成経路と反応条件: ロミブビルは、チオフェン環の形成とそれに続くカルボン酸基の導入のための官能基化を含む一連の化学反応によって合成されます . 特定の合成経路と反応条件は機密であり、詳細な情報は一般公開されている情報源では容易に入手できません。

工業生産方法: ロミブビルは、高純度と収率を確保するために、制御された条件下で化学合成を大規模に行うことで工業的に生産されます。 このプロセスには、通常、反応の最適化、精製、品質管理などのステップが含まれており、医薬品基準を満たしています .

化学反応の分析

反応の種類: ロミブビルは、次のものを含むさまざまな化学反応を起こします。

酸化: ロミブビルは、異なる酸化生成物を形成するように酸化することができます。

還元: 還元反応は、ロミブビルに存在する官能基を変更することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりカルボン酸が生成される場合がありますが、還元によりアルコールが生成される場合があります .

4. 科学研究の応用

ロミブビルは、特にC型肝炎ウイルスに対する抗ウイルス特性について、広く研究されてきました . 臨床試験では有望な結果が得られており、抗ウイルス効果を高めるための併用療法での使用可能性も検討されています . さらに、ロミブビルは、チクングニアウイルスなどの他のウイルス感染症の治療の転用についても検討されています .

類似化合物との比較

ロミブビルは、フィリブビルやダサブビルなどのC型肝炎ウイルスNS5Bポリメラーゼの他の非ヌクレオシド阻害剤に似ています . ロミブビルは、サムポケット2の特異的な標的化と伸長性RNA合成の優先的な阻害において独自です . この独自の作用機序により、ウイルス複製プロセスの異なる部位または段階を標的にする可能性のある他の阻害剤とは異なります .

類似化合物:

- フィリブビル

- ダサブビル

- ネスブビル

ロミブビルの独自の特性と併用療法の可能性により、抗ウイルス治療のさらなる研究開発のための有望な候補となっています。

生物活性

Lomibuvir, also known as VX-222, is a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). This compound has garnered attention due to its potential applications in treating chronic hepatitis C infections. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Lomibuvir operates primarily by inhibiting the replication of the HCV genome. It achieves this through several mechanisms:

- Inhibition of RNA Polymerase : Lomibuvir selectively inhibits HCV RdRp with an IC50 value ranging from 0.94 to 1.2 μM, effectively blocking viral replication .

- Regulation of Cellular Genes : The compound has been shown to regulate various cellular genes, including c-myc and c-fos, which are involved in cell proliferation and survival . It may also repress the promoter of p53, a critical tumor suppressor gene.

- Impact on Immune Response : Lomibuvir alters inflammatory responses by suppressing TNF-induced NF-kappa-B activation and activating AP-1, which may influence T-lymphocyte proliferation through interactions with dendritic cells .

Biological Activity Data

The biological activity of Lomibuvir has been extensively studied in vitro and in clinical trials. Below is a summary table highlighting key findings from various studies.

Case Studies

Several case studies have highlighted the efficacy and safety profile of Lomibuvir:

-

Combination Therapy with Telaprevir :

- In a phase 2 trial, patients receiving Lomibuvir alongside telaprevir exhibited promising results, with significant reductions in viral load observed.

- Notably, the combination therapy demonstrated a manageable safety profile with few adverse effects reported.

- Triple Therapy Regimens :

特性

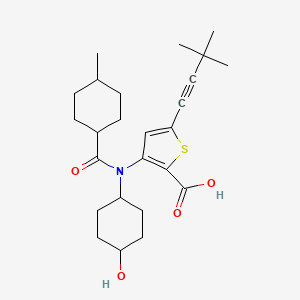

IUPAC Name |

5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMJNLCLKAKMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025603 | |

| Record name | Lomibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026785-55-6 | |

| Record name | Lomibuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomibuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMIBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。